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Compound of Interest

Compound Name: H-D-Arg-OMe.2HCl

Cat. No.: B555642 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for D-Arginine methyl ester

dihydrochloride (H-D-Arg-OMe·2HCl), a crucial derivative of the amino acid arginine used in

biochemical research and pharmaceutical development. Understanding the spectroscopic

signature of this compound is paramount for its identification, purity assessment, and quality

control. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles

and experimental considerations for acquiring and interpreting these spectra.

Introduction to H-D-Arg-OMe·2HCl
D-Arginine methyl ester dihydrochloride is the methyl ester of the D-enantiomer of arginine,

presented as a dihydrochloride salt to enhance its stability and solubility. Its molecular structure

is given below:

Structure:

The presence of multiple functional groups—a primary amine, a guanidinium group, and an

ester—gives rise to a rich and informative spectroscopic profile. This guide will systematically

dissect this profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. For H-D-Arg-OMe·2HCl, both ¹H and ¹³C NMR provide unambiguous confirmation of
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its structure. The data presented here is for the L-enantiomer, H-L-Arg-OMe·2HCl, as the NMR

spectra of enantiomers are identical in an achiral solvent. The data is sourced from

SpectraBase.[1]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and

their connectivity.

Table 1: ¹H NMR Spectral Data for H-L-Arg-OMe·2HCl in D₂O

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.1 Triplet 1H α-CH

~3.8 Singlet 3H O-CH₃

~3.2 Triplet 2H δ-CH₂

~1.9 Multiplet 2H β-CH₂

~1.7 Multiplet 2H γ-CH₂

Interpretation:

α-CH (~4.1 ppm): The proton on the α-carbon is deshielded by the adjacent amino and ester

groups, appearing as a triplet due to coupling with the two protons of the β-CH₂ group.

O-CH₃ (~3.8 ppm): The three protons of the methyl ester group are chemically equivalent

and do not couple with other protons, resulting in a sharp singlet.

δ-CH₂ (~3.2 ppm): These protons are adjacent to the guanidinium group's nitrogen, causing

a downfield shift. They appear as a triplet due to coupling with the γ-CH₂ protons.

β-CH₂ and γ-CH₂ (~1.9 and ~1.7 ppm): These methylene groups in the alkyl chain appear as

complex multiplets due to coupling with each other and with the α-CH and δ-CH₂ protons,

respectively.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for H-L-Arg-OMe·2HCl in D₂O

Chemical Shift (ppm) Assignment

~172 C=O (Ester)

~157 C (Guanidinium)

~54 α-C

~53 O-CH₃

~41 δ-C

~28 β-C

~24 γ-C

Interpretation:

C=O (~172 ppm): The carbonyl carbon of the ester group is highly deshielded and appears

furthest downfield.

C (Guanidinium) (~157 ppm): The central carbon of the guanidinium group is also

significantly deshielded due to the three attached nitrogen atoms.

α-C and O-CH₃ (~54 and ~53 ppm): The α-carbon and the methyl ester carbon appear in the

midfield region.

δ-C, β-C, and γ-C (~41, ~28, and ~24 ppm): The carbons of the aliphatic side chain appear

in the upfield region, with the δ-carbon being the most deshielded due to its proximity to the

guanidinium group.

Experimental Protocol for NMR Spectroscopy
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The following is a generalized protocol for acquiring high-quality NMR spectra of H-D-Arg-

OMe·2HCl.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of H-D-Arg-OMe·2HCl in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred due to the

compound's high polarity.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique if necessary, especially when using D₂O, to

attenuate the residual HOD peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., DSS or TSP for D₂O).

Integrate the peaks in the ¹H NMR spectrum.

Causality Behind Experimental Choices:

Choice of Solvent: The selection of a deuterated solvent is critical to avoid large solvent

signals that would obscure the analyte's peaks. The choice of D₂O or Methanol-d₄ is dictated

by the solubility of the analyte.

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift

dispersion, which is crucial for resolving the overlapping multiplets of the β- and γ-protons.

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the C-H

coupling, resulting in a single sharp peak for each unique carbon atom, which aids in

interpretation. For a more detailed analysis, refer to standard texts on spectroscopy by Pavia

et al.[2] or Silverstein et al.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" that is unique to the compound. The IR spectrum of H-D-Arg-OMe·2HCl will show

characteristic absorption bands for its various functional groups. The data presented is for the

L-enantiomer from SpectraBase.[1]

Table 3: Key IR Absorption Bands for H-L-Arg-OMe·2HCl
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3100 Broad, Strong
N-H stretching (amine and

guanidinium)

3000 - 2850 Medium C-H stretching (aliphatic)

~1740 Strong C=O stretching (ester)

~1670 Strong C=N stretching (guanidinium)

~1600 Medium N-H bending (amine)

~1250 Strong C-O stretching (ester)

Interpretation:

N-H Stretching (3400 - 3100 cm⁻¹): The broad and strong absorption in this region is

characteristic of the N-H stretching vibrations of the primary amine and the guanidinium

group. The broadness is due to hydrogen bonding.

C-H Stretching (3000 - 2850 cm⁻¹): These absorptions are due to the stretching vibrations of

the C-H bonds in the aliphatic side chain and the methyl group.

C=O Stretching (~1740 cm⁻¹): A strong, sharp peak in this region is a definitive indicator of

the carbonyl group of the ester.

C=N Stretching (~1670 cm⁻¹): The stretching vibration of the carbon-nitrogen double bond in

the protonated guanidinium group gives rise to a strong absorption here.

N-H Bending (~1600 cm⁻¹): The bending vibration of the N-H bonds of the primary amine

appears in this region.

C-O Stretching (~1250 cm⁻¹): The C-O single bond stretch of the ester functional group

results in a strong absorption band.

Experimental Protocol for FTIR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR stage. This will be

automatically subtracted from the sample spectrum to remove contributions from the

atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a small amount of the solid H-D-Arg-OMe·2HCl powder onto the

ATR crystal.

Pressure Application: Use the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added

to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber.

Causality Behind Experimental Choices:

ATR Technique: ATR is a common and convenient method for analyzing solid samples

directly without the need for preparing KBr pellets, which can be time-consuming and

sensitive to moisture.

Background Correction: This is a crucial step to obtain a clean spectrum of the sample by

eliminating interfering signals from the surrounding environment.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. For H-D-Arg-OMe·2HCl, a soft ionization technique like

Electrospray Ionization (ESI) is ideal to observe the molecular ion with minimal fragmentation.

Expected Mass Spectrum (ESI-MS):

Molecular Formula: C₇H₁₆N₄O₂
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Molecular Weight (as free base): 188.23 g/mol

Molecular Weight (as dihydrochloride): 261.15 g/mol

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected as the base peak.

[M+H]⁺ (protonated free base): m/z = 189.24

Plausible Fragmentation Pattern:

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would likely lead to the following

fragment ions, based on the known fragmentation of protonated arginine and its derivatives.[3]

[4]

Table 4: Predicted Major Fragment Ions for Protonated H-D-Arg-OMe in ESI-MS/MS

m/z Loss
Plausible Structure of
Fragment

172.2 Loss of NH₃ (Ammonia)
Loss of ammonia from the α-

amino or guanidinium group.

130.1
Loss of HN=C(NH₂)₂

(Guanidine)

Cleavage of the δ-C and

guanidinium nitrogen bond.

116.1
Loss of the guanidinium group

side chain

Loss of the entire guanidinium-

containing side chain

fragment.

74.1
Loss of the ester and adjacent

carbons

A common fragment for α-

amino acids.

60.1 [HN=C(NH₂)₂ + H]⁺
The protonated guanidine

group itself.

Experimental Protocol for ESI-MS
Methodology:
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Sample Preparation: Prepare a dilute solution of H-D-Arg-OMe·2HCl (e.g., 1-10 µg/mL) in a

solvent suitable for ESI, such as a mixture of water and methanol or acetonitrile, often with a

small amount of formic acid (e.g., 0.1%) to promote protonation.

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a

syringe pump.

Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of

charged droplets.

Desolvation: Use a heated capillary and a counter-current of nitrogen gas to evaporate the

solvent from the droplets, leading to the formation of gas-phase ions.

Mass Analysis:

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion

[M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 189.24) as the precursor ion and

subject it to CID with a collision gas (e.g., argon or nitrogen) to induce fragmentation.

Acquire the product ion spectrum.

Data Analysis: Analyze the full scan spectrum for the molecular ion and the MS/MS spectrum

for characteristic fragment ions to confirm the structure.

Causality Behind Experimental Choices:

ESI: This soft ionization technique is chosen to minimize in-source fragmentation and

preserve the molecular ion, which is essential for determining the molecular weight.

Acidified Solvent: The addition of formic acid ensures an acidic environment, which promotes

the protonation of the basic sites (amino and guanidinium groups) on the analyte, leading to

the formation of the [M+H]⁺ ion.

Tandem MS: MS/MS is a powerful tool for structural confirmation. By fragmenting a specific

precursor ion, a unique fragmentation pattern is generated that is characteristic of the

molecule's structure.
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Visualized Experimental Workflows
NMR Spectroscopy Workflow
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Caption: Workflow for NMR analysis of H-D-Arg-OMe·2HCl.

FTIR-ATR Spectroscopy Workflow

Instrument Setup Sample Analysis Result

Clean ATR Crystal Acquire Background
Spectrum Place Powder on Crystal Apply Pressure Arm Collect Sample Spectrum

(32 scans)
FTIR Spectrum

(Absorbance vs. Wavenumber)
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Caption: Workflow for FTIR-ATR analysis of H-D-Arg-OMe·2HCl.

ESI-MS/MS Workflow
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Sample Preparation Mass Analysis Data Output

Dilute Sample in
MeOH/H₂O + 0.1% FA
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Caption: Workflow for ESI-MS/MS analysis of H-D-Arg-OMe·2HCl.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

system for the identification and characterization of H-D-Arg-OMe·2HCl. The ¹H and ¹³C NMR

spectra confirm the carbon-hydrogen framework and the presence of all functional groups. The

IR spectrum provides a unique vibrational fingerprint, corroborating the functional groups

identified by NMR. Finally, mass spectrometry confirms the molecular weight and provides

structural information through predictable fragmentation patterns. Together, these techniques

offer a robust analytical toolkit for researchers, scientists, and drug development professionals

working with this important amino acid derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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